Acetophenone semicarbazone
CAS No.: 17539-54-7
Cat. No.: VC15989784
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17539-54-7 |
|---|---|
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | [(Z)-1-phenylethylideneamino]urea |
| Standard InChI | InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7- |
| Standard InChI Key | CPXYGYOMIMOSCX-XFFZJAGNSA-N |
| Isomeric SMILES | C/C(=N/NC(=O)N)/C1=CC=CC=C1 |
| Canonical SMILES | CC(=NNC(=O)N)C1=CC=CC=C1 |
Introduction
Structural and Chemical Overview
Acetophenone semicarbazone (CHNO) is synthesized via the reaction of acetophenone with semicarbazide hydrochloride in the presence of sodium acetate as a catalyst . The compound’s molecular structure features a ketone group conjugated with a semicarbazone moiety, forming a planar configuration that enhances its electronic delocalization. This structural attribute is critical for its NLO behavior, as it facilitates asymmetric electron distribution under external electric fields .
Crystallographic Characteristics
Single-crystal X-ray diffraction (XRD) reveals that acetophenone semicarbazone crystallizes in a triclinic system with space group . The unit cell parameters are:
| Parameter | Value |
|---|---|
| 10.56 Å | |
| 10.96 Å | |
| 12.62 Å | |
| 66.88° | |
| 75.86° | |
| 70.77° | |
| Volume | 1256.46 ų |
The non-centrosymmetric space group is a prerequisite for second harmonic generation (SHG), a key NLO phenomenon .
Synthesis and Growth Techniques
Slow Evaporation Method
High-quality single crystals of acetophenone semicarbazone are grown using the slow evaporation technique . A stoichiometric mixture of semicarbazide hydrochloride, acetophenone, and sodium acetate (molar ratio 2.16:4.40:1) is dissolved in ethanol or methanol. The solution is maintained at 40°C in a constant-temperature bath, yielding needle-shaped crystals within 8–10 days .
Reaction Mechanism
The synthesis involves nucleophilic addition of semicarbazide to the carbonyl group of acetophenone, followed by dehydration to form the semicarbazone linkage :
Sodium acetate neutralizes hydrochloric acid byproducts, driving the reaction to completion .
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy identifies functional groups and intermolecular interactions. Key vibrational modes include :
| Peak (cm) | Assignment |
|---|---|
| 3479.3 | Free N–H stretch |
| 2750–3361.2 | Hydrogen-bonded N–H and aromatic C–H stretches |
| 1740.4 | C=O stretch of semicarbazone |
| 1594.3, 1476.9 | Aromatic ring vibrations |
The broad envelope between 2750 and 3361 cm indicates extensive hydrogen bonding, which stabilizes the crystal lattice .
UV-Visible Spectroscopy
UV-Vis analysis demonstrates high transparency in the range 325–950 nm, with an absorption edge at 285 nm . This optical clarity is advantageous for applications requiring minimal light attenuation, such as frequency doubling in laser systems .
Thermal and Physical Properties
Melting Point
The compound exhibits a sharp melting point at 196°C, indicative of high crystallinity and purity .
Solubility
Acetophenone semicarbazone is sparingly soluble in water but readily dissolves in polar organic solvents like ethanol and methanol .
The non-centrosymmetric space group enables efficient SHG, a process where two photons of the same frequency combine to generate a photon of double the frequency . This property is quantified using the Kurtz-Perry powder method, which measures the intensity of the second harmonic relative to a reference material like potassium dihydrogen phosphate (KDP) .
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